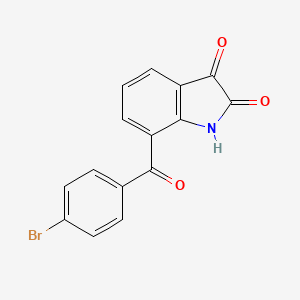
Valdecoxib Sulfonyl Chloride-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valdecoxib Sulfonyl Chloride-13C2,15N is a labeled metabolite of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in the fields of proteomics and metabolic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Valdecoxib Sulfonyl Chloride-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the Valdecoxib structure. The general synthetic route includes the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is a key structural component of Valdecoxib.
Introduction of Isotopic Labels: Carbon-13 and nitrogen-15 isotopes are introduced into the molecule at specific positions to create the labeled compound.
Sulfonylation: The final step involves the sulfonylation of the labeled intermediate to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Valdecoxib Sulfonyl Chloride-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
Valdecoxib Sulfonyl Chloride-13C2,15N has several scientific research applications, including:
Proteomics: The isotopic labels make it useful in mass spectrometry-based proteomics for studying protein interactions and modifications.
Metabolic Research: It is used to trace metabolic pathways and understand the metabolism of Valdecoxib in biological systems.
Pharmaceutical Research: The compound is employed in the development and testing of new drugs, particularly those targeting inflammatory pathways
Mecanismo De Acción
Valdecoxib Sulfonyl Chloride-13C2,15N exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Comparación Con Compuestos Similares
Valdecoxib: The parent compound, which is also a COX-2 inhibitor used for similar therapeutic purposes.
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns
Uniqueness: Valdecoxib Sulfonyl Chloride-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies in proteomics and metabolic research. This labeling provides insights that are not possible with the unlabeled compounds .
Propiedades
IUPAC Name |
4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-LQFUBYOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)




![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)

